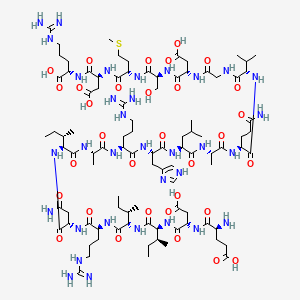

Bid BH3 (80-99)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bid BH3 (80-99) est un peptide biologiquement actif qui appartient au sous-groupe « BH3-only » de la famille des protéines BCL-2. Ce peptide joue un rôle crucial dans l’apoptose, une forme de mort cellulaire programmée, en interagissant avec d’autres protéines telles que Bcl-2, Bax et Bak . Bid BH3 (80-99) est connu pour sa capacité à se lier et à activer ces protéines, induisant ainsi la mort cellulaire .

Méthodes De Préparation

Bid BH3 (80-99) est généralement synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) pour atteindre une pureté ≥95 % . Les méthodes de production industrielle s’appuient également sur la SPPS en raison de son efficacité et de sa capacité à produire des peptides de haute pureté .

Analyse Des Réactions Chimiques

Bid BH3 (80-99) subit diverses réactions chimiques, impliquant principalement ses résidus d’acides aminés. Les réactions courantes comprennent :

Oxydation : Le résidu de méthionine dans le peptide peut subir une oxydation pour former de la méthionine sulfoxyde.

Réduction : Les ponts disulfures, s’ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d’acides aminés peuvent être substitués pour créer des analogues aux propriétés différentes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène pour l’oxydation et des agents réducteurs comme le dithiothréitol pour la réduction . Les principaux produits formés dépendent des conditions de réaction spécifiques et de la nature des réactifs utilisés.

Applications De Recherche Scientifique

Bid BH3 (80-99) a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les interactions protéine-protéine et la stabilité des peptides.

Biologie : Joue un rôle significatif dans la recherche sur l’apoptose, aidant à comprendre les mécanismes de la mort cellulaire.

Industrie : Utilisé dans le développement de tests d’apoptose et comme outil dans la découverte de médicaments.

Mécanisme D'action

Bid BH3 (80-99) exerce ses effets en se liant et en activant des protéines pro-apoptotiques telles que Bax et Bak. Cette interaction conduit à la perméabilisation de la membrane mitochondriale, entraînant la libération de cytochrome c et l’activation des caspases, qui conduisent finalement à la mort cellulaire . Le peptide inactive également les protéines anti-apoptotiques comme Bcl-2, favorisant ainsi l’apoptose .

Comparaison Avec Des Composés Similaires

Bid BH3 (80-99) est unique en raison de sa séquence spécifique et de sa capacité à interagir avec plusieurs protéines de la famille BCL-2. Les composés similaires comprennent :

Bim BH3 : Une autre protéine BH3-only qui induit également l’apoptose mais présente des affinités et des spécificités de liaison différentes.

Puma BH3 : Connu pour son activité pro-apoptotique puissante et sa capacité à se lier à un éventail plus large de protéines de la famille BCL-2.

Noxa BH3 : Se lie sélectivement à Mcl-1 et A1, ce qui le distingue de Bid BH3 (80-99) par sa spécificité cible.

Bid BH3 (80-99) se distingue par son interaction équilibrée avec les protéines pro-apoptotiques et anti-apoptotiques, ce qui en fait un outil précieux dans la recherche sur l’apoptose et les applications thérapeutiques potentielles.

Propriétés

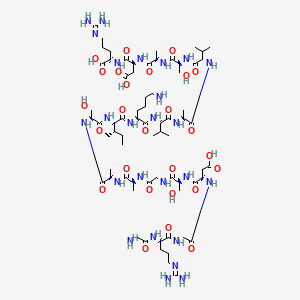

Formule moléculaire |

C95H161N33O32S |

|---|---|

Poids moléculaire |

2309.6 g/mol |

Nom IUPAC |

(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C95H161N33O32S/c1-14-44(8)71(126-85(152)58(34-64(98)131)122-78(145)52(21-18-29-107-94(101)102)117-90(157)72(45(9)15-2)128-91(158)73(46(10)16-3)127-86(153)61(37-69(139)140)119-76(143)50(96)23-26-66(133)134)89(156)112-48(12)75(142)114-51(20-17-28-106-93(99)100)77(144)121-57(33-49-38-105-41-110-49)82(149)120-56(32-42(4)5)81(148)111-47(11)74(141)115-53(24-25-63(97)130)80(147)125-70(43(6)7)88(155)109-39-65(132)113-59(35-67(135)136)83(150)124-62(40-129)87(154)116-54(27-31-161-13)79(146)123-60(36-68(137)138)84(151)118-55(92(159)160)22-19-30-108-95(103)104/h38,41-48,50-62,70-73,129H,14-37,39-40,96H2,1-13H3,(H2,97,130)(H2,98,131)(H,105,110)(H,109,155)(H,111,148)(H,112,156)(H,113,132)(H,114,142)(H,115,141)(H,116,154)(H,117,157)(H,118,151)(H,119,143)(H,120,149)(H,121,144)(H,122,145)(H,123,146)(H,124,150)(H,125,147)(H,126,152)(H,127,153)(H,128,158)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,159,160)(H4,99,100,106)(H4,101,102,107)(H4,103,104,108)/t44-,45-,46-,47-,48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,70-,71-,72-,73-/m0/s1 |

Clé InChI |

GQSZOADIYRCRRU-ICVVQHRASA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)

![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)

![D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin](/img/structure/B12375363.png)

![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)

![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)

![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)

![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)

![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)